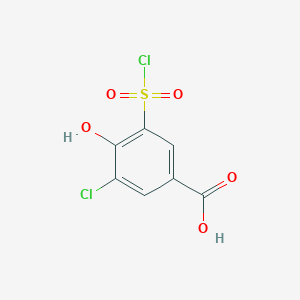
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid
概要
説明
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid (CCH) is a chlorinated aromatic acid that has a broad range of applications in both scientific research and industrial processes. CCH is a versatile compound that can be used as a reagent in a variety of reactions, as a catalyst in reactions involving the formation of polymers or as a substrate for enzyme-catalyzed reactions. In addition, CCH has been used in the production of pharmaceuticals and other chemicals, as well as in the development of new materials. CCH has also been used in the development of novel catalysts and in the synthesis of new compounds.
科学的研究の応用
Application 1: High-Performance Liquid Chromatography (HPLC)
- Scientific Field : Analytical Chemistry .
- Summary of the Application : This compound is used as a chiral stationary phase (CSP) in HPLC for the separation of enantiomers of various acidic, basic, and neutral chiral analytes .
- Methods of Application : The CSP is prepared by coating or covalently immobilizing cellulose tris (3-chloro-5-methylphenylcarbamate) onto silica. The columns are then evaluated in HPLC separation of enantiomers in different mobile phases, such as methanol, acetonitrile, and mixtures of n-hexane and propan-2-ol .
- Results or Outcomes : A difference in enantiomer-resolving ability of coated and covalently immobilized CSPs was observed .
Application 2: Preparation of Novel Type of Partially Substituted β-CD-bonded Phase
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the preparation of a novel type of partially substituted 3-chloro-5-methylphenylcarbamate-β-CD-bonded phase .
- Methods of Application : The novel phase is prepared by reacting CD-HPS with excess 3-chloro-5-methylphenyl isocyanate in anhydrous pyridine .
- Results or Outcomes : The details of the results or outcomes of this application are not provided in the source .
特性
IUPAC Name |
3-chloro-5-chlorosulfonyl-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRFXYMSFNUBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

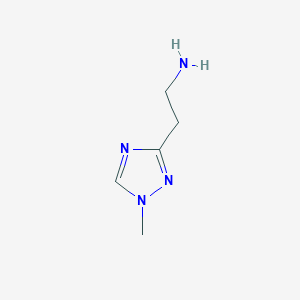
![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)
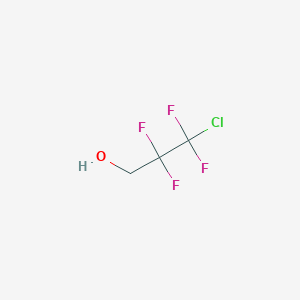
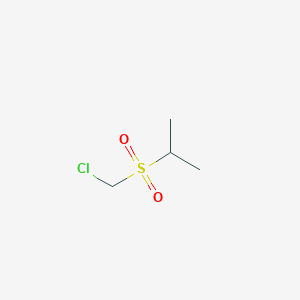
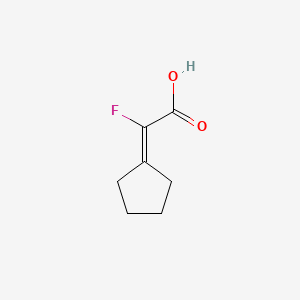
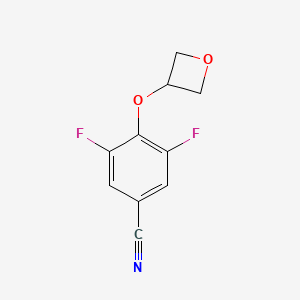
![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)
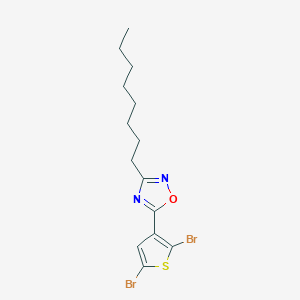
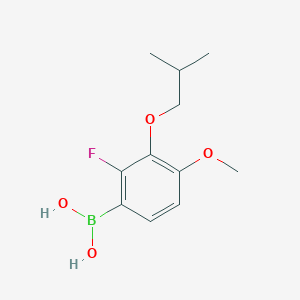
![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)
![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/structure/B1455627.png)
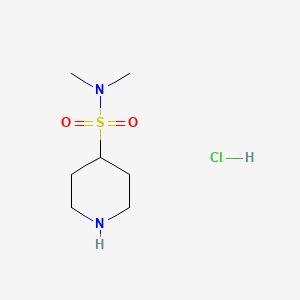
![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)